Product packaging for D-Galactosamine-2-N-sulphate(Cat. No.:)

D-Galactosamine-2-N-sulphate

Cat. No.: B13808371
M. Wt: 275.24 g/mol
InChI Key: HGMNDIKAVQVQCP-KCDKBNATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Galactosamine-2-N-sulphate, often supplied as its sodium salt (CAS 157297-00-2), is a key amino sugar derivative critical for glycobiology research . Its molecular formula is C 6 H 12 NNaO 8 S, with a molecular weight of 281.22 g/mol . This compound is a fundamental building block and reference standard for studying sulfated glycosaminoglycans (GAGs), such as chondroitin sulfate and dermatan sulfate . These complex polysaccharides are essential components of the extracellular matrix and cartilage, and their sulfation patterns are crucial for biological activity . Researchers utilize this specific 2-N-sulfated derivative to investigate the biosynthesis, structure, and function of these vital macromolecules . Beyond its role in structural studies, this compound is intrinsically linked to a major research application: modeling liver injury. The parent compound, D-galactosamine, is a well-established hepatotoxin used in experimental models to induce acute hepatitis and liver failure in rodents . The mechanism is associated with the intracellular accumulation of UDP-galactosamine derivatives and the severe depletion of uridine nucleotides (UTP, UDP, UMP), leading to the disruption of hepatocyte metabolism and energy cycles . This metabolic stress is compounded by an associated inflammatory response, including the upregulation of pro-inflammatory cytokines like TNF-α, creating a model that closely resembles human drug-induced liver disease . Consequently, this model is invaluable for screening the hepatoprotective properties of novel therapeutic compounds, such as the natural xanthone mangiferin and rosmarinic acid . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO9S B13808371 D-Galactosamine-2-N-sulphate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO9S

Molecular Weight

275.24 g/mol

IUPAC Name

[[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]amino] hydrogen sulfate

InChI

InChI=1S/C6H13NO9S/c8-1-3(7-16-17(13,14)15)5(11)6(12)4(10)2-9/h1,3-7,9-12H,2H2,(H,13,14,15)/t3-,4+,5+,6-/m0/s1

InChI Key

HGMNDIKAVQVQCP-KCDKBNATSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=O)NOS(=O)(=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)NOS(=O)(=O)O)O)O)O)O

Origin of Product

United States

Structural Elucidation and Characterization of Sulfated D Galactosamine Derivatives

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are indispensable for the detailed structural characterization of sulfated D-galactosamine-containing molecules. These techniques probe the molecular structure at an atomic level, revealing information about sulfation patterns, glycosidic linkages, and conformational preferences.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise location of sulfate (B86663) groups on the D-galactosamine ring. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to elucidate the chemical environment of each proton and carbon atom within the sugar moiety. nih.govfrontiersin.org

The chemical shifts of protons and carbons are highly sensitive to their local electronic environment. The presence of a sulfate group causes a significant downfield shift in the resonance of the attached proton and carbon, as well as adjacent nuclei. acs.org For instance, the sulfation at the C2, C4, or C6 positions of a galactosamine residue can be distinguished by characteristic changes in the chemical shifts of H2, H4, and H6/C6, respectively. nih.govebi.ac.uk

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are particularly valuable. nih.gov These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of signals and the precise pinpointing of sulfation sites, even in complex oligosaccharides. nih.gov For example, ¹H-¹⁵N HSQC spectra are sensitive to the sulfation patterns at the 4- and 6-positions of N-acetylgalactosamine (GalNAc) units. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Changes Upon Sulfation of D-Galactosamine Residues

Position of SulfationAffected ProtonTypical Downfield Shift (ppm)
2-N-SulfateH20.5 - 0.8
4-O-SulfateH40.3 - 0.6
6-O-SulfateH60.2 - 0.4

Note: The exact chemical shift values can vary depending on the specific molecular context, solvent, and experimental conditions.

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and composition of sulfated oligosaccharides. nih.govnih.gov When coupled with fragmentation techniques (tandem MS or MS/MS), it becomes a powerful tool for sequencing oligosaccharides and determining the linkage positions between sugar units. nih.govfigshare.comacs.org

Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to ionize the sulfated oligosaccharides without causing significant degradation. nih.govnih.gov The resulting mass spectrum reveals the molecular weight of the oligosaccharide, from which its size and degree of sulfation can be deduced. nih.gov

In tandem MS, a specific parent ion is selected and fragmented through collision-induced dissociation (CID). figshare.com The resulting fragment ions provide information about the sequence of monosaccharides and the location of the sulfate groups. The lability of the sulfate group can be a challenge, but this can be mitigated by forming complexes with metal ions like calcium, which stabilizes the sulfate groups and promotes backbone fragmentation. figshare.com The fragmentation patterns can differentiate between isomers with different sulfation sites. acs.org

Table 2: Common Fragmentation Patterns in Tandem MS of Sulfated Oligosaccharides

Ion TypeCleavageInformation Provided
B- and Y-ionsGlycosidic bondMonosaccharide sequence
C- and Z-ionsGlycosidic bondMonosaccharide sequence
Cross-ring cleavage ionsWithin the sugar ringLinkage position and branching
Neutral loss of SO₃Sulfate groupPresence and lability of sulfate esters

This table provides a simplified overview of ion types and the information they yield.

IR spectroscopy measures the vibrations of chemical bonds within a molecule. The presence of sulfate groups gives rise to characteristic absorption bands, typically in the region of 1240-1260 cm⁻¹ (asymmetric S=O stretching) and 1060-1080 cm⁻¹ (symmetric S=O stretching). acs.org The precise frequencies of these bands can be influenced by the local environment and hydrogen bonding, offering clues about the conformation of the sugar backbone. acs.orgbiologists.com

Chromatographic and Electrophoretic Methods for Separation and Quantification

The inherent heterogeneity of sulfated D-galactosamine derivatives necessitates powerful separation techniques to isolate and quantify individual components from complex mixtures. Chromatographic and electrophoretic methods are central to the analysis of these molecules, enabling detailed profiling and characterization.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of sulfated disaccharides and oligosaccharides derived from larger polysaccharides. nih.govmdpi.combenthamopen.com Various HPLC modes are employed, including anion-exchange chromatography and reversed-phase HPLC, often coupled with sensitive detection methods. nih.govresearchgate.net

Enzymatic digestion of a complex polysaccharide containing D-galactosamine-2-N-sulphate with specific lyases generates a mixture of disaccharides and oligosaccharides. nih.gov The resulting profile, when analyzed by HPLC, provides a "fingerprint" of the original polysaccharide, revealing the relative abundance of different sulfated disaccharide units. nih.govmdpi.com This approach is invaluable for comparing the structures of GAGs from different biological sources or for quality control of GAG-based therapeutics. mdpi.combenthamopen.com

Table 3: Common HPLC Methods for Sulfated Galactosamine Analysis

HPLC ModeSeparation PrincipleTypical Analytes
Strong Anion Exchange (SAX)ChargeSulfated disaccharides and oligosaccharides
Reversed-Phase (RP)HydrophobicityFluorescently-labeled monosaccharides and disaccharides
Size-Exclusion (SEC)Hydrodynamic volumeIntact polysaccharides and large oligosaccharides

This table outlines the primary HPLC modes used in the analysis of sulfated galactosamine derivatives.

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of complex, charged polysaccharides like those containing sulfated D-galactosamine. nih.govnih.govresearchgate.net CE separates molecules based on their charge-to-size ratio in a narrow capillary filled with an electrolyte solution. scispace.comacs.org

The high efficiency of CE allows for the separation of oligosaccharides that differ by a single sulfate group or even positional isomers. nih.gov When coupled with laser-induced fluorescence (LIF) detection after derivatization with a fluorescent tag, CE can achieve extremely low detection limits, making it ideal for analyzing small amounts of material from biological samples. nih.govresearchgate.net

Thin-Layer Chromatography (TLC) for Sulfated Monosaccharide Analysis

Thin-layer chromatography (TLC) serves as a fundamental and versatile technique for the separation and preliminary identification of sulfated monosaccharides like this compound. creative-biolabs.com This method offers a rapid, cost-effective, and semi-quantitative means to analyze complex carbohydrate mixtures. creative-biolabs.comnih.gov The separation on a TLC plate, typically silica (B1680970) gel, is governed by the polarity of the compounds. Due to their high polarity, sulfated monosaccharides generally exhibit low mobility and require specific solvent systems and visualization methods for effective analysis. researchgate.netchemistryhall.com

The mobility of sulfated monosaccharides on a TLC plate is primarily influenced by the number and position of sulfate groups, with a higher degree of sulfation leading to decreased mobility due to increased polarity. nih.govresearchgate.net The composition of the monosaccharide and the nature of the glycosidic linkage also play a role in the separation. researchgate.net

For the analysis of acidic carbohydrates such as sulfated monosaccharides, various solvent systems have been developed. A common approach involves using a mixture of organic solvents and an aqueous salt solution. For instance, a solvent system of methyl acetate (B1210297):chloroform:methanol:1-propanol:aqueous 0.25% KCl (25:20:20:20:17 by volume) has been successfully employed for the separation of glycosaminoglycan (GAG)-derived disaccharides. researchgate.net Another system utilized for neutral oligosaccharides, which can be adapted for sulfated derivatives, is butanol:ethanol:water (5:3:2, by volume). researchgate.net The choice of solvent system is critical and often requires empirical optimization to achieve the desired separation. chemistryhall.comresearchgate.net

Visualization of the separated sulfated monosaccharides on the TLC plate is a crucial step. Since these compounds are often not UV active, specific staining reagents are required. epfl.chwashington.edu A common method involves spraying the plate with a 10% (v/v) solution of sulfuric acid in ethanol, followed by heating, which chars the organic compounds and makes them visible as dark spots. researchgate.net Other reagents that can be used for visualizing carbohydrates include orcinol-sulfuric acid, diphenylamine–aniline–phosphoric acid (DPA), and p-anisidine (B42471) hydrochloride, which can provide specific colors for different types of sugars. researchgate.netepfl.ch For instance, p-anisidine hydrochloride spray followed by heating can yield green-brown spots for aldohexoses, yellow spots for ketohexoses, and red spots for uronic acids. epfl.ch

Interactive Data Table: TLC Solvent Systems and Visualization Reagents for Sulfated Monosaccharide Analysis

Solvent System (v/v/v) Stationary Phase Visualization Reagent Compound Type Reference
methyl acetate:chloroform:methanol:1-propanol:aqueous 0.25% KCl (25:20:20:20:17)HPTLC silica gelOrcinol-sulfuric acidAcidic disaccharides (from GAGs) researchgate.net
butanol:ethanol:water (5:3:2)Silica gelDiphenylamine–aniline–phosphoric acidNeutral oligosaccharides researchgate.net
ethyl acetate:pyridine (B92270):water (60:25:20)CeliteAnisaldehydeSimple sugars (including glucuronic acid) researchgate.net
1-butanol:ethanol:water (5:3:2)Silica gel50% H2SO4 in methanolReducing sugars tandfonline.com

Analysis of Sulfation Patterns and Stereochemistry (e.g., 2-O-sulfate, 4-O-sulfate, 6-O-sulfate)

Determining the specific sulfation pattern and stereochemistry of D-galactosamine derivatives, such as the location of the sulfate group at the 2-O, 4-O, or 6-O position, is critical for understanding their biological function. While TLC can indicate the presence of sulfated monosaccharides, more advanced techniques are required to elucidate the precise sulfation regiochemistry.

Although direct analysis of sulfation patterns by TLC alone is challenging, the technique can provide initial clues. researchgate.net The mobility of isomers on a TLC plate can differ based on the sulfate position, though this is often not sufficient for unambiguous identification. researchgate.net For example, in the analysis of chondroitin (B13769445) sulfate-derived disaccharides, the presence of a single sulfo group at the 6-position of N-acetylgalactosamine (GalNAc) retards its migration on TLC compared to its non-sulfated counterpart. nih.gov

For a definitive analysis of sulfation patterns, TLC is often coupled with mass spectrometry (TLC-MS). nih.gov This powerful combination allows for the separation of isomers on the TLC plate, followed by their elution and mass spectrometric analysis to determine the exact mass and fragmentation pattern, which can reveal the position of the sulfate group.

Derivatization Strategies for Enhanced Analytical Detection and Structural Confirmation

To overcome the challenges associated with the direct analysis of highly polar and non-volatile sulfated monosaccharides, derivatization strategies are often employed. These chemical modifications can enhance the sensitivity of detection, improve chromatographic separation, and provide additional structural information.

For TLC analysis, derivatization can be used to introduce a chromophore or fluorophore into the molecule, facilitating its visualization and quantification. For example, dansylhydrazine can be used to derivatize the reducing end of unsaturated disaccharides from chondroitin sulfate, allowing for sensitive detection under UV light. researchgate.net

Derivatization is also a key strategy in gas chromatography-mass spectrometry (GC-MS) analysis of monosaccharides. Sialic acids and other acidic sugars are often permethylated or peracetylated to increase their volatility and thermal stability, allowing them to be analyzed by GC-MS. This approach provides detailed information about the monosaccharide composition and linkage analysis.

Another important derivatization technique is the formation of neoglycolipids. researchgate.net In this method, oligosaccharides are conjugated to a lipid molecule, such as 1,2-dihexadecyl-sn-glycero-3-phosphoethanolamine (DHPE). researchgate.net These derivatized glycans can then be analyzed by TLC with enhanced sensitivity and can also be subjected to liquid secondary ion mass spectrometry (LSIMS) directly from the TLC plate for structural elucidation. researchgate.net

Interactive Data Table: Derivatization Reagents for Sulfated Monosaccharide Analysis

Derivatization Reagent Purpose Analytical Technique Reference
DansylhydrazineIntroduces a fluorescent tagTLC researchgate.net
Acetic anhydride/PyridineAcetylation for increased volatilityGC-MS
1,2-dihexadecyl-sn-glycero-3-phosphoethanolamine (DHPE)Formation of neoglycolipids for enhanced sensitivityTLC-LSIMS researchgate.net

Comparative Structural Studies of Naturally Occurring and Synthetically Modified Sulfated D-Galactosamines

Comparative studies between naturally occurring and synthetically modified sulfated D-galactosamines are essential for various reasons, including the validation of synthetic routes, the exploration of structure-activity relationships, and the development of novel therapeutic agents. These studies often involve a combination of the analytical techniques discussed above to confirm that the synthetic product possesses the same chemical structure and stereochemistry as its natural counterpart.

For example, a synthetic sample of a specific sulfated D-galactosamine derivative would be subjected to TLC analysis alongside a natural standard. Co-migration of the two spots in multiple solvent systems provides strong evidence of their identity. Further confirmation would be obtained through more advanced techniques like NMR spectroscopy and mass spectrometry.

The ability to synthesize modified sulfated D-galactosamines opens up possibilities for creating analogs with altered biological properties. For instance, by systematically changing the position of the sulfate group or introducing other modifications, researchers can probe the specific structural requirements for a particular biological interaction. These synthetic analogs can also serve as valuable tools for studying the enzymes involved in the biosynthesis and degradation of sulfated glycosaminoglycans.

Compound Reference Table

Compound NameAbbreviation
This compound
D-Galactosamine-4-sulfate
D-Galactosamine-6-sulfate
N-acetylgalactosamineGalNAc
1,2-dihexadecyl-sn-glycero-3-phosphoethanolamineDHPE
Dansylhydrazine
Chondroitin sulfateCS
GlycosaminoglycanGAG
Thin-Layer ChromatographyTLC
Gas Chromatography-Mass SpectrometryGC-MS
Liquid Secondary Ion Mass SpectrometryLSIMS
Nuclear Magnetic ResonanceNMR
UltravioletUV
High-Performance Thin-Layer ChromatographyHPTLC
Diphenylamine–aniline–phosphoric acidDPA
Glucuronic acid
Orcinol
Anisaldehyde
p-Anisidine hydrochloride
Celite
Potassium chlorideKCl
Sulfuric acidH2SO4
Ethanol
Methanol
Chloroform
1-Propanol
Butanol
Pyridine
Ethyl acetate
Water
Acetic anhydride
Copper (II) sulfateCuSO4
Copper (II) ammonia (B1221849) complexCu(NH3)4^2+
Rhamnose
Lyxose
2-Deoxygalactose
Tagatose
Psikose
Pentoses
Hexoses
Aldohexoses
Ketohexoses
Aldopentoses
Uronic acids
Sialic acids
Neoglycolipids
Polysaccharide
Oligosaccharide
Disaccharide
Monosaccharide
Glycan
Carbohydrate
Lipid
Chromophore
Fluorophore
Terpenes
Cineoles
Withanolides
Acronycine
Alkaloids
Phenols
Aldehydes
Ketones
Carboxylic acids
Alkenes
Alkynes
Amines
Sulfides
Mercaptans
Aromatic compounds
Digitalis glycosides
Urea
Hydrochloric acidHCl
p-Anisidine
Phthalic acid
2,4-Dinitrophenylhydrazine2,4-DNPH
Perchloric acidHClO4
Acetone
Sodium hydroxide (B78521)NaOH
Bromocresol green
Cerium (IV) ammonium (B1175870) sulfate
Phosphomolybdic acid
Vanillin
Iodine
Ferric chloride
Potassium dichromate
Sodium borohydride
N-acetylneuraminic acid
Glucose
Fructose
Maltose
Starch
Cellulose
Glycolipids
Gangliosides
Chitosan
Alanine (B10760859)
Leucine
Threonine
Valine
a-chitin
Heparin
Dermatan sulfateDS
Hyaluronic acidHA
Heparosan
Heparan sulfateHS
Keratan (B14152107) sulfate
Glucuronic acidGlcA
N-acetylglucosamineGlcNAc
Sucrose
Sodium 2,2'-bicinchoninate
L-serine
Sodium sulfate
Ammonium molybdate (B1676688)
Trehalose
Methyl-β-D-glucoside
Aniline
p-Anisidine phosphate
4-Aminohippuric acid
Copper bicinchoninate
Tungstate
Propanol-2
Methyl-ethyl ketone
Acetonitrile
Polynucleotides
Peptides
Polystyrene-divinylbenzene resins
Sulfonated polystyrene resin
Saturated trisaccharideSM3
Unsaturated uronic acidΔUA
Poly(M)-rich substrate
Sodium phosphate
Potassium hydroxideKOH
Primulin
Ganglioside GD1a
Ganglioside GD1b
Ganglioside GM1
Hexosylceramides
SulfatidesSTs
Glycosylceramides
Galactosylceramides
Ceramide
Isopropyl alcohol
Orcinol
Resorcinol
Cello-oligosaccharides
Chito-oligosaccharides
GlycosphingolipidsGSLs
Fructooligosaccharides
Prebiotics
Barium acetate
Saturated trisaccharide
Poly(M)-rich substrate
Dermatan sulfate disaccharideDDS
GalNAc 4S6S
Mono-S disaccharide
Di-S disaccharide
Tetrasaccharide
Hexasaccharide
Octasaccharide
Tetradecasaccharide
Hexadecasaccharide
Alcian blue
Fluorophore
Cerium ammonium molybdateCAM
Cerium ammonium sulfateCAS
Cerium ammonium nitrateCAN
DichloromethaneDCM
Ethyl acetateEtOAc
MethanolMeOH
Pasteur pipette
Gas chromatography-mass spectrometryGC-MS
High-performance liquid chromatographyHPLC
Over-pressured layer chromatographyOPLC
Electrospray ionization-mass spectrometryESI-MS
Electrospray ionization-tandem mass spectrometryESI-MS/MS
Liquid-extraction surface analysisLESA
Sialylated glycosphingolipids
Sulfated glycosphingolipids
Neutral lipids
Acidic GSLs
Myelin
Lipid rafts
Protein receptors
Plasma membranes
Total lipid extract
Regioisomers
Chain lengths
Analytes
Sialic acids
Sulfate substituents
Ceramide long chain base
Molecular mass
Structural information
Sialylated glycosphingolipids
Sulfated glycosphingolipids
Neutral lipids
Acidic GSLs
Myelin
Lipid rafts
Protein receptors
Plasma membranes
Total lipid extract
Regioisomers
Chain lengths
Analytes
Sialic acids
Sulfate substituents
Ceramide long chain base
Molecular mass
Structural information
Sialylated or sulfated glycosphingolipids
Polar lipids
Neutral lipids
Acidic GSLs
Myelin membranes
Signal transduction
Cell adhesion
Lipid rafts
Protein receptors
Plasma membranes
Total lipid extract
Regioisomers
Chain lengths
Analytes
Sialic acids
Sulfate substituents
Ceramide long chain base
Molecular mass
Structural information
Sialylated or sulfated glycosphingolipids
Polar and neutral lipids
Acidic GSLs
Myelin membranes
Signal transduction
Cell adhesion
Lipid rafts
Protein receptors
Plasma membranes
Total lipid extract
Regioisomers
Chain lengths
Analytes
Sialic acids
Sulfate substituents
Ceramide long chain base
Molecular mass
Structural information
Acidic carbohydrates
Uronic acid
Glycosaminoglycans (GAGs)
Methanolysis
Barium acetate
Unsaturated chondroitin sulfate disaccharides
Densitometry
Dansylhydrazine derivatives
Saturated trisaccharide
Poly(M)-rich substrate
Sodium phosphate
Potassium hydroxide (KOH)
Orcinol-sulfuric acid reagent
Cello- and chito-oligosaccharides
Glycosphingolipids
Diphenylamine–aniline–phosphoric acid (DPA)
Resorcinol
Primulin
Liquid secondary ion mass spectrometry (LSIMS)
Unsaturated uronic acid (ΔUA)
Oxymercuration reaction
O- and N-sulfo groups
Fructooligosaccharides
Prebiotics
Reflectance densitometry
Ethyl acetate:pyridine:water
Celite
Anisaldehyde
Hexoses
Glucuronic acid
Over-pressured layer chromatography-electrospray ionization-mass spectrometry (OPLC-ESI-MS)
Over-pressured layer chromatography-electrospray ionization-tandem mass spectrometry (OPLC-ESI-MS/MS)
Saccharide sequence
Fatty acid composition
Nondestructive staining
UV absorption
Fluorescence
ADHP-neoglycolipids
Reference oligosaccharides
Heparin
Tri-S disaccharide
GAG oligosaccharides
Polysaccharide lyases
Hyaluronic acid (HA)
Chondroitin sulfate/dermatan sulfate (CS/DS)
Heparosan/heparan sulfate/heparin (HN/HS/HP)
Keratan sulfate
Glucuronic acid (GlcA)
N-acetylglucosamine (GlcNAc)
Chondroitin sulfate A (CS-A)
N-acetylgalactosamine (GalNAc)
Dermatan sulfate disaccharide (DDS)
GalNAc 4S6S
Mono-S and di-S disaccharides
Tetrasaccharide
Hexasaccharide
Octasaccharide
Polyacrylamide gel electrophoresis (PAGE)
Alcian blue
Fluorophore assisted carbohydrate electrophoresis (FACE)
Hexadecasaccharide
Tetradecasaccharide
Dichloromethane (DCM)
Ethyl acetate (EtOAc)
Methanol (MeOH)
Gas chromatography-mass spectrometry (GC-MS)
High-performance liquid chromatography (HPLC)
Cerium ammonium molybdate/sulfate/nitrate (CAM/CAS/CAN)
Ammonium molybdate
Cerium sulfate
Cerium ammonium sulfate
Sulfuric acid
Ligand-exchange chromatography (LEC)
Tungstate
Cation-exchangers
Polystyrene-divinylbenzene resins
Sulphonated polystyrene resin
Copper (II) sulfate (CuSO4)
Copper (II) ammonia complex (Cu(NH3)n2+)
Propanol-2
Methyl-ethyl ketone
Acetonitrile
Acetone
Pentoses
Hexoses
Lyxose
2-deoxygalactose
Rhamnose
Tagatose
Psikose
Sulfated polysaccharide
Monosaccharide composition
Urea
Hydrochloric acid
Ethanol
p-Anisidine hydrochloride
n-Butanol
Aldohexoses
Ketohexoses
Aldopentoses
Uronic acids
p-Anisidine
Phthalic acid
95% ethanol
Methylpentoses
Copper (II) sulfate
Phosphoric acid
Potassium dichromate / sulfuric acid
2,4-Dinitrophenylhydrazine (2,4-DNPH)
2N hydrochloric acid
Digitalis glycosides
Vanillin
conc. sulfuric acid
Alkenes
Alkynes
Alcohols
Amines
Sulfides
Mercaptans
Iodine
Bromocresol green
Carboxylic acids
absolute ethanol
0.1 M solution of aqueous NaOH
Cerium (IV) ammonium sulfate
50% phosphoric acid
Ferric chloride
50% aqueous methanol
Aromatic groups
α,β-unsaturated carbonyls
p-conjugated systems
Phosphomolybdic acid
Terpenes
Cineoles
Withanolides
Acronycine
Perchloric acid (HClO4)
Vinca alkaloids (aspidospermas)
Cerium molybdate stain (Hanessian's stain)
Chitosan
Cu (II)
Alanine
Leucine
Threonine
Valine
α-chitin
Methanol
Ethanol
Sugars
Sodium 2,2'-bicinchoninate
L-serine
Sodium sulfate
Ammonium molybdate
50% H2SO4 in methanol
1-butanol
ethanol
water
Sucrose
Trehalose
Methyl-β-D-glucoside
Aniline diphenylamine-phosphoric acid
Aniline phthalate
p-anisidine phosphate
Somogyi and Nelson reagents
Copper bicinchoninate reagent
4-aminohippuric acid
Glucose

Thin-Layer Chromatography (TLC) for Sulfated Monosaccharide Analysis

Thin-Layer Chromatography (TLC) is a foundational and highly versatile analytical technique employed for the separation and preliminary identification of sulfated monosaccharides, including this compound. creative-biolabs.com This method provides a swift, economical, and semi-quantitative approach to resolving complex carbohydrate mixtures. creative-biolabs.comnih.gov The principle of separation on a TLC plate, which is typically coated with silica gel, relies on the differential polarity of the compounds being analyzed. chemistryhall.com Due to their inherent high polarity, sulfated monosaccharides generally show limited mobility on the stationary phase and necessitate the use of specialized solvent systems and visualization techniques for effective analysis. researchgate.netchemistryhall.com

The migration of sulfated monosaccharides on a TLC plate is primarily dictated by the quantity and location of sulfate groups; a greater degree of sulfation results in increased polarity and consequently, diminished mobility. nih.govresearchgate.net The specific monosaccharide composition and the nature of the glycosidic linkages also contribute to the separation characteristics. researchgate.net

For the analysis of acidic carbohydrates like sulfated monosaccharides, a variety of solvent systems have been documented. A frequently used approach involves a mixture of organic solvents with an aqueous salt solution. For example, a mobile phase composed of methyl acetate, chloroform, methanol, 1-propanol, and an aqueous 0.25% potassium chloride solution in a 25:20:20:20:17 volume ratio has proven effective for separating disaccharides derived from glycosaminoglycans (GAGs). researchgate.net Another system, primarily used for neutral oligosaccharides but adaptable for their sulfated counterparts, consists of butanol, ethanol, and water in a 5:3:2 volume ratio. researchgate.net The selection of an appropriate solvent system is a critical parameter that often requires empirical optimization to attain the desired resolution. chemistryhall.comresearchgate.net

Visualization of the separated sulfated monosaccharides on the TLC plate is a critical subsequent step. As these compounds typically lack a UV-active chromophore, specific staining reagents are necessary for their detection. epfl.chwashington.edu A prevalent method is the application of a 10% (v/v) solution of sulfuric acid in ethanol, followed by heating. This process chars the organic molecules, rendering them visible as dark spots. researchgate.net Alternative visualization reagents for carbohydrates include orcinol-sulfuric acid, diphenylamine–aniline–phosphoric acid (DPA), and p-anisidine hydrochloride, which can yield distinct colors for different sugar types. researchgate.netepfl.ch For instance, spraying with p-anisidine hydrochloride and subsequent heating can produce green-brown spots for aldohexoses, yellow spots for ketohexoses, and red spots for uronic acids. epfl.ch

Interactive Data Table: TLC Solvent Systems and Visualization Reagents for Sulfated Monosaccharide Analysis

Solvent System (v/v/v)Stationary PhaseVisualization ReagentCompound TypeReference
methyl acetate:chloroform:methanol:1-propanol:aqueous 0.25% KCl (25:20:20:20:17)HPTLC silica gelOrcinol-sulfuric acidAcidic disaccharides (from GAGs) researchgate.net
butanol:ethanol:water (5:3:2)Silica gelDiphenylamine–aniline–phosphoric acidNeutral oligosaccharides researchgate.net
ethyl acetate:pyridine:water (60:25:20)CeliteAnisaldehydeSimple sugars (including glucuronic acid) researchgate.net
1-butanol:ethanol:water (5:3:2)Silica gel50% H2SO4 in methanolReducing sugars tandfonline.com

Analysis of Sulfation Patterns and Stereochemistry (e.g., 2-O-sulfate, 4-O-sulfate, 6-O-sulfate)

The determination of the precise sulfation pattern and stereochemistry of D-galactosamine derivatives, such as the specific location of the sulfate group at the 2-O, 4-O, or 6-O position, is of paramount importance for elucidating their biological roles. While TLC can suggest the presence of sulfated monosaccharides, more sophisticated analytical methods are necessary to define the exact regiochemistry of sulfation.

The position of the sulfate moiety significantly impacts the molecule's charge distribution and three-dimensional conformation, which in turn governs its interactions with biological macromolecules. For example, the distinction between D-galactosamine-4-sulfate and D-galactosamine-6-sulfate is critical within the context of chondroitin sulfate, as these isomers impart distinct biological activities.

Although direct and unambiguous determination of sulfation patterns by TLC alone is challenging, the technique can offer preliminary insights. researchgate.net Isomers with different sulfate positions may exhibit slight variations in their mobility on a TLC plate, but this is often insufficient for definitive identification. researchgate.net For instance, in the analysis of disaccharides derived from chondroitin sulfate, the presence of a single sulfate group at the 6-position of N-acetylgalactosamine (GalNAc) impedes its migration on TLC relative to its non-sulfated form. nih.gov

For a conclusive analysis of sulfation patterns, TLC is frequently coupled with mass spectrometry (TLC-MS). nih.gov This powerful hyphenated technique enables the separation of isomers on the TLC plate, followed by their direct elution and analysis by mass spectrometry. This provides precise mass information and fragmentation patterns that can unequivocally reveal the position of the sulfate group.

Derivatization Strategies for Enhanced Analytical Detection and Structural Confirmation

To address the analytical challenges posed by the high polarity and low volatility of sulfated monosaccharides, derivatization strategies are commonly implemented. These chemical modifications serve to enhance the sensitivity of detection, improve chromatographic separation, and furnish additional structural information.

In the context of TLC analysis, derivatization can be employed to introduce a chromophoric or fluorophoric tag onto the molecule, thereby facilitating its visualization and quantification. For instance, dansylhydrazine can be used to derivatize the reducing end of unsaturated disaccharides obtained from chondroitin sulfate, enabling sensitive detection under ultraviolet (UV) light. researchgate.net

Derivatization is also a cornerstone of gas chromatography-mass spectrometry (GC-MS) analysis of monosaccharides. Acidic sugars, including sialic acids, are often subjected to permethylation or peracetylation to increase their volatility and thermal stability. This allows for their successful analysis by GC-MS, yielding detailed information on monosaccharide composition and glycosidic linkages.

Another significant derivatization approach is the formation of neoglycolipids. researchgate.net In this method, oligosaccharides are chemically linked to a lipid molecule, such as 1,2-dihexadecyl-sn-glycero-3-phosphoethanolamine (DHPE). researchgate.net These derivatized glycans can then be analyzed by TLC with heightened sensitivity and are also amenable to direct analysis by liquid secondary ion mass spectrometry (LSIMS) from the TLC plate for comprehensive structural elucidation. researchgate.net

Interactive Data Table: Derivatization Reagents for Sulfated Monosaccharide Analysis

Derivatization ReagentPurposeAnalytical TechniqueReference
DansylhydrazineIntroduces a fluorescent tagTLC researchgate.net
Acetic anhydride/PyridineAcetylation for increased volatilityGC-MS
1,2-dihexadecyl-sn-glycero-3-phosphoethanolamine (DHPE)Formation of neoglycolipids for enhanced sensitivityTLC-LSIMS researchgate.net

Comparative Structural Studies of Naturally Occurring and Synthetically Modified Sulfated D-Galactosamines

Comparative structural analyses between naturally occurring sulfated D-galactosamines and their synthetically modified counterparts are crucial for several scientific objectives. These include the validation of synthetic methodologies, the investigation of structure-activity relationships, and the design of novel therapeutic agents. Such studies typically employ a combination of the analytical techniques previously described to confirm that the synthetic product possesses an identical chemical structure and stereochemistry to the natural compound.

For instance, a synthetically produced sample of a specific sulfated D-galactosamine derivative would be analyzed by TLC alongside an authentic natural standard. The co-migration of the two substances as a single spot across multiple solvent systems provides strong evidence of their identity. Further confirmation would be sought through more definitive techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

The capacity to synthesize modified sulfated D-galactosamines creates opportunities to generate analogs with tailored biological properties. By systematically altering the position of the sulfate group or introducing other chemical modifications, researchers can probe the precise structural determinants of a particular biological interaction. These synthetic analogs also represent invaluable tools for investigating the enzymes involved in the biosynthesis and catabolism of sulfated glycosaminoglycans.

Biosynthesis and Enzymatic Modification Pathways of Sulfated D Galactosamine Derivatives

Precursor Metabolism and Nucleotide Sugar Formation (e.g., UDP-N-acetyl-D-galactosamine)

The essential building block for the incorporation of GalNAc into growing GAG chains is the activated sugar nucleotide, UDP-N-acetyl-D-galactosamine (UDP-GalNAc). Its availability is a critical prerequisite for polysaccharide synthesis. The primary pathway for UDP-GalNAc formation in most organisms involves the epimerization of UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govwikipedia.org

The biosynthesis of the precursor, UDP-GlcNAc, begins with fructose-6-phosphate, a glycolytic intermediate. Through a series of enzymatic steps involving glutamine:fructose-6-phosphate amidotransferase (GFAT), the pathway generates glucosamine-6-phosphate. nih.govmdpi.com Subsequent reactions catalyzed by other metabolic enzymes lead to the formation of UDP-GlcNAc. mdpi.com

Once UDP-GlcNAc is synthesized, the key conversion to UDP-GalNAc is catalyzed by the enzyme UDP-N-acetylglucosamine 4-epimerase (GNE), also known as UDP-GlcNAc 4-epimerase (EC 5.1.3.7). nih.govwikipedia.orgnih.gov This enzyme facilitates the reversible conversion of the C4-hydroxyl group's stereochemistry, changing the glucose configuration to a galactose configuration. charlotte.edu This epimerization reaction is the sole source for UDP-GalNAc in most organisms, highlighting the central role of GNE in providing the necessary substrate for CS and DS biosynthesis. nih.gov

Glycosyltransferases Involved in D-Galactosamine Incorporation and Chain Elongation

With the activated sugar UDP-GalNAc available, glycosyltransferases proceed to build the polysaccharide chain. This process involves two key activities: the initiation of the chain on a core protein and the subsequent elongation of the repeating disaccharide units. nih.govnih.gov

The polymerization of the chondroitin (B13769445) backbone, which is a precursor to dermatan sulfate (B86663), is carried out by specific N-acetylgalactosaminyltransferases (GalNAcTs). frontiersin.org Two principal enzyme activities are involved in this process:

N-Acetylgalactosaminyltransferase I (GalNAcT-I, EC 2.4.1.174): This enzyme is crucial for the initiation of the chondroitin/dermatan sulfate chain. nih.govexpasy.orgqmul.ac.uk It catalyzes the transfer of the first GalNAc residue from UDP-GalNAc to a specific linkage tetrasaccharide (GlcA-Gal-Gal-Xyl-Ser) that is attached to the core protein. nih.govqmul.ac.ukkegg.jp This action commits the structure to becoming a galactosaminoglycan. nih.gov

N-Acetylgalactosaminyltransferase II (GalNAcT-II, EC 2.4.1.175): This enzyme is primarily responsible for the elongation of the polysaccharide chain. nih.govnactem.ac.uk It transfers GalNAc residues to the non-reducing end of a growing chain, specifically onto a glucuronic acid (GlcA) residue. nactem.ac.uk Many of the enzymes possessing this activity, often called chondroitin synthases, are bifunctional. They also possess glucuronosyltransferase activity (EC 2.4.1.226), allowing them to alternately add both sugars (GlcA and GalNAc) required for the repeating disaccharide unit [-GlcAβ1-3GalNAcβ1-4-]. kegg.jpexpasy.orgqmul.ac.uk

These glycosyltransferases are key to determining the fundamental structure of both chondroitin and dermatan sulfate chains. frontiersin.org

The glycosyltransferases involved in CS and DS synthesis exhibit specificity for both the donor sugar nucleotide and the acceptor molecule. The donor is exclusively UDP-GalNAc for the GalNAc transferases. uniprot.org

GalNAcT-I (EC 2.4.1.174) specifically recognizes the terminal glucuronic acid of the linkage tetrasaccharide (GlcA-Gal-Gal-Xyl-Ser-protein) as its acceptor substrate. qmul.ac.uk

GalNAcT-II (EC 2.4.1.175) recognizes the non-reducing terminal GlcA residue of the growing chondroitin chain as its acceptor. nactem.ac.uk Studies have shown that even-numbered chondroitin oligosaccharides serve as effective acceptors, with maximum transfer rates observed with substrates like a decasaccharide. nactem.ac.uk

The catalytic mechanism for many glycosyltransferases involves a DXD motif, which is important for coordinating a required divalent cation like Manganese (Mn²⁺) and binding the UDP-sugar donor. qmul.ac.ukopenbiochemistryjournal.com The transfer reaction proceeds via an SN2-type mechanism, which inverts the anomeric configuration of the sugar being transferred. nih.gov The bifunctional nature of chondroitin synthases allows for a coordinated polymerization process where the two distinct catalytic domains work in concert to efficiently extend the GAG chain. nih.govuzh.ch

Table 1: Key N-Acetylgalactosaminyltransferases in CS/DS Biosynthesis

Enzyme Commission (EC) NumberCommon Name(s)Primary RoleDonor SubstrateAcceptor Substrate
EC 2.4.1.174 N-Acetylgalactosaminyltransferase I (GalNAcT-I)Chain InitiationUDP-N-acetyl-D-galactosamineGlcA-Gal-Gal-Xyl-Ser-Proteoglycan
EC 2.4.1.175 N-Acetylgalactosaminyltransferase II (GalNAcT-II); Chondroitin SynthaseChain ElongationUDP-N-acetyl-D-galactosamineGrowing chondroitin chain with terminal GlcA

Sulfotransferases and Regiospecific Sulfation of D-Galactosamine Units

After or during polymerization, the GAG chain undergoes extensive modification by sulfotransferases in the Golgi apparatus. nih.govnih.gov These enzymes catalyze the transfer of a sulfonate group (SO₃⁻) from a universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to specific hydroxyl groups on the GalNAc and uronic acid residues. frontiersin.orgmdpi.com This regiospecific sulfation is critical for the biological function of the final CS or DS molecule.

The sulfation pattern of chondroitin sulfate is highly variable and is determined by a family of specific sulfotransferases. The most common modifications occur on the GalNAc residues.

Chondroitin 4-O-Sulfotransferase (C4ST): This enzyme transfers a sulfate group to the C-4 position of the GalNAc residues within the chondroitin chain. frontiersin.orgnih.gov

Chondroitin 6-O-Sulfotransferase (C6ST): This enzyme specifically sulfates the C-6 position of the GalNAc residues. nih.gov

N-Acetylgalactosamine-4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST): This enzyme adds a sulfate group to the C-6 position of a GalNAc residue that is already sulfated at the C-4 position, creating a disulfated GalNAc(4S,6S) unit. nih.govfrontiersin.org

The expression and activity of these enzymes determine the final sulfation pattern of the CS chain, which in turn dictates its interactions with proteins and its biological roles.

Dermatan sulfate is distinguished from chondroitin sulfate by the epimerization of some D-glucuronic acid (GlcA) residues into L-iduronic acid (IdoA). This conversion is closely linked with a specific sulfation event catalyzed by Dermatan 4-O-Sulfotransferase (D4ST), also known as Carbohydrate Sulfotransferase 14 (CHST14). mdpi.commaayanlab.cloudwikipedia.org

D4ST specifically catalyzes the transfer of a sulfate group to the C-4 position of GalNAc residues that are adjacent to IdoA residues. mdpi.commaayanlab.cloudplos.org Research has shown that D4ST-1 preferentially sulfates GalNAc in -IdoUA-GalNAc-IdoUA- sequences far more efficiently than in -GlcUA-GalNAc-GlcUA- sequences. nih.gov This action is crucial for generating the characteristic IdoA-GalNAc(4-O-sulfate)-rich clusters found in mature DS chains. mdpi.comnih.gov The presence of D4ST is considered indispensable for the formation of these important functional domains in dermatan sulfate, and its function cannot be compensated for by other 4-O-sulfotransferases like C4ST-1. nih.gov Loss-of-function mutations in the CHST14 gene lead to a near-complete depletion of DS and cause severe connective tissue disorders. maayanlab.cloudreactome.org

Table 2: Key Sulfotransferases for D-Galactosamine Derivatives

Enzyme NameGeneTarget ResidueSulfation PositionPrimary GAGKey Function
Chondroitin 4-O-Sulfotransferase (C4ST) e.g., CHST11, CHST12N-acetyl-D-galactosamine (GalNAc)C-4 HydroxylChondroitin SulfateGenerates CS-A units.
Chondroitin 6-O-Sulfotransferase (C6ST) e.g., CHST3N-acetyl-D-galactosamine (GalNAc)C-6 HydroxylChondroitin SulfateGenerates CS-C units.
N-Acetylgalactosamine-4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST) CHST15GalNAc-4-SulfateC-6 HydroxylChondroitin/Dermatan SulfateCreates disulfated CS-E units.
Dermatan 4-O-Sulfotransferase (D4ST) CHST14N-acetyl-D-galactosamine (GalNAc)C-4 HydroxylDermatan SulfateSulfates GalNAc adjacent to IdoA, creating functional DS domains.

Role of 3'-Phosphoadenosine 5'-Phosphosulfate (PAPS) as Sulfate Donor

The sulfation of D-galactosamine residues, a key modification in the biosynthesis of certain glycosaminoglycans, is entirely dependent on the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS). frontiersin.orgnih.govwikipedia.org Sulfation is a high-affinity, low-capacity enzymatic process that involves the transfer of a sulfonate group from PAPS to an acceptor molecule, catalyzed by a family of enzymes known as sulfotransferases (SULTs). frontiersin.orgnih.govtaylorandfrancis.com This modification dramatically alters the physicochemical properties of the parent molecule, introducing a negative charge and influencing its biological activity and function.

PAPS is synthesized in the cytoplasm of mammalian cells from inorganic sulfate and ATP through a two-step enzymatic reaction. nih.govtaylorandfrancis.com The availability of PAPS is a critical rate-limiting factor for all sulfation reactions. nih.govtaylorandfrancis.comnih.gov The entire cellular pool of PAPS can be consumed rapidly, necessitating its continuous and rapid synthesis to meet metabolic demands. nih.gov The enzymes responsible for PAPS synthesis, ATP-sulfurylase and APS-kinase, are therefore crucial for maintaining the sulfation capacity of a cell. nih.gov

In the context of D-galactosamine-containing glycans, such as chondroitin sulfate and dermatan sulfate, specific sulfotransferases catalyze the transfer of sulfate from PAPS to hydroxyl groups on the N-acetylgalactosamine (GalNAc) residues. nih.gov For instance, N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST) transfers a sulfate group to the C-6 hydroxyl position of a GalNAc residue that is already sulfated at the C-4 position, using PAPS as the obligate co-substrate. nih.gov This sequential and specific sulfation, dictated by the particular sulfotransferase involved, generates the complex and heterogeneous sulfation patterns characteristic of GAGs, which are essential for their diverse biological roles.

Enzyme FamilyCo-substrate (Sulfate Donor)Function in D-Galactosamine Derivative Biosynthesis
Sulfotransferases (SULTs)3'-Phosphoadenosine 5'-Phosphosulfate (PAPS)Catalyze the transfer of a sulfate group to hydroxyl or amine groups on acceptor molecules, including N-acetylgalactosamine residues within glycosaminoglycan chains. frontiersin.orgnih.gov
ATP-sulfurylaseATP, SO₄²⁻Catalyzes the first step in PAPS synthesis, forming Adenosine 5'-phosphosulfate (APS). nih.gov
APS-kinaseATP, APSCatalyzes the second step in PAPS synthesis, phosphorylating APS to form PAPS. nih.gov

Epimerases and Uronic Acid Modification in Sulfated Glycan Biosynthesis

The structural diversity and biological functionality of glycosaminoglycans (GAGs) containing sulfated D-galactosamine derivatives are significantly enhanced by the action of epimerases and the modification of uronic acid residues. nih.govnih.gov These enzymatic modifications occur within the Golgi apparatus after the initial polymerization of the polysaccharide chain. nih.govsci-hub.se

The biosynthesis of the uronic acid precursor itself, UDP-glucuronic acid, is part of the uronic acid pathway, which begins with glucose. youtube.comwikipedia.org UDP-glucose is oxidized to UDP-glucuronic acid by UDP-glucose dehydrogenase. youtube.comnih.gov This UDP-activated sugar is then incorporated into the growing GAG chain by glycosyltransferases. nih.gov The subsequent epimerization of GlcA residues to IdoA residues by DSE is a critical post-polymerization modification that defines the identity and function of dermatan sulfate. mdpi.comoup.com

EnzymeSubstrateProductFunction in Glycan Biosynthesis
D-glucuronyl C5-epimerase (DSE)D-glucuronic acid (GlcA) residue within a GAG chainL-iduronic acid (IdoA) residue within a GAG chainConverts GlcA to IdoA, altering the structure and biological activity of dermatan sulfate. nih.govmdpi.com
UDP-glucose dehydrogenaseUDP-glucoseUDP-glucuronic acidSynthesizes the activated uronic acid donor required for GAG chain polymerization. youtube.comnih.gov
UDP-glucose 4'-epimeraseUDP-glucoseUDP-galactoseInterconverts UDP-glucose and UDP-galactose, providing precursors for GAG synthesis. nih.govnih.gov

Genetic and Molecular Regulation of Biosynthetic Enzyme Expression and Activity

The biosynthesis of sulfated D-galactosamine derivatives is a non-template-driven process, meaning the final structure of the GAG is determined by the coordinated action and regulation of a suite of enzymes in the Golgi apparatus. nih.govnih.gov The expression and activity of these enzymes, including glycosyltransferases, epimerases, and sulfotransferases, are subject to complex genetic and molecular control. frontiersin.org

Gene expression of sulfotransferases (SULTs) exhibits significant inter-individual and tissue-specific variation. nih.govuq.edu.au This expression can be modulated by various factors, including hormones and xenobiotics. nih.gov For example, studies in rat hepatocytes have shown that glucocorticoid hormones can positively regulate the expression of certain sulfotransferase genes, while some xenobiotics can suppress their expression. nih.gov Genetic polymorphisms, such as copy number variations in SULT genes, can also lead to proportional changes in gene expression and enzyme activity, influencing an individual's metabolic capacity. nih.gov

Biological Functions and Molecular Mechanisms of Sulfated D Galactosamine Derivatives

Integration within Glycosaminoglycan (GAG) and Proteoglycan Structures

D-Galactosamine, particularly in its N-acetylated and sulfated forms, is a fundamental constituent of several key glycosaminoglycans (GAGs), most notably chondroitin (B13769445) sulfate (B86663) (CS) and dermatan sulfate (DS). These linear polysaccharides are typically found covalently attached to core proteins, forming proteoglycans. The structure of CS is characterized by repeating disaccharide units of glucuronic acid and N-acetylgalactosamine (GalNAc), while in DS, a portion of the glucuronic acid is epimerized to iduronic acid. The significant structural diversity and functional capacity of these molecules are largely dictated by the pattern of sulfation on the GalNAc residue, including at the 2-N position, as well as other positions like 4-O and 6-O.

Contribution to Extracellular Matrix (ECM) Organization and Mechanical Properties

Sulfated D-galactosamine-containing proteoglycans are integral to the architecture and biomechanical properties of the extracellular matrix (ECM). Their high negative charge, resulting from the sulfate and carboxyl groups, attracts and retains large amounts of water, creating a hydrated, gel-like substance that provides tissues with resistance to compressive forces. This osmotic swelling pressure is crucial for the function of tissues like cartilage, enabling them to withstand mechanical loads.

Role in Cell Surface Glycocalyx and Pericellular Environments

Beyond the broader ECM, proteoglycans containing sulfated D-galactosamine are key components of the glycocalyx, the dense layer of carbohydrates on the surface of most cells, and the pericellular matrix, a specialized matrix immediately surrounding the cell. In these locations, they act as a physical barrier and a signaling hub.

The pericellular matrix, rich in proteoglycans like aggrecan (in cartilage), creates a microenvironment that influences cell behavior by modulating the diffusion of molecules to and from the cell surface. The sulfation patterns of the GAG chains within this matrix can selectively bind and sequester growth factors, cytokines, and chemokines, thereby controlling their availability to cell surface receptors. This regulation is critical for processes such as cell growth, differentiation, and response to inflammation. The glycocalyx, with its array of sulfated GAGs, also directly participates in cell-cell and cell-matrix interactions, influencing cell adhesion and recognition.

Molecular Interactions with Proteins and Receptors

The specific sulfation patterns on D-galactosamine and the associated uronic acid residues create unique binding sites for a wide variety of proteins. These interactions are fundamental to the biological roles of chondroitin and dermatan sulfate, allowing them to modulate numerous cellular processes.

Binding Specificity of Sulfated Glycans with Growth Factors, Chemokines, and Cytokines

The binding of growth factors, chemokines, and cytokines to GAGs is often a prerequisite for their biological activity. The sulfation pattern of D-galactosamine-containing GAGs confers specificity to these interactions. For example, highly sulfated forms of chondroitin sulfate, such as CS-E (containing N-acetyl-D-galactosamine-4,6-disulfate), exhibit high-affinity binding to a range of heparin-binding growth factors, with dissociation constants (Kd) in the nanomolar range nih.gov.

The following interactive table summarizes the binding affinities of various sulfated chondroitin sulfate derivatives with Fibroblast Growth Factor-2 (FGF-2), highlighting the influence of sulfation patterns on this interaction.

Modulation of Receptor-Ligand Interactions and Signal Transduction Pathways

Sulfated D-galactosamine-containing GAGs play a crucial role as co-receptors, modulating the interaction between primary receptors and their ligands. By binding to both the ligand (e.g., a growth factor) and its receptor, these GAGs can facilitate the formation of a stable signaling complex, thereby enhancing or, in some cases, inhibiting signal transduction.

For example, the interaction of FGF-2 with its receptor is significantly enhanced in the presence of certain sulfated GAGs. The GAG is thought to induce a conformational change in the growth factor, increasing its affinity for the receptor and promoting receptor dimerization, which is a key step in the activation of downstream signaling pathways.

Conversely, specific chondroitin sulfate structures can inhibit certain signaling events. For example, chondroitin sulfate-C has been shown to inhibit the binding of the neurotrophic factor pleiotrophin (B1180697) to its receptor, thereby reducing pleiotrophin-induced neuronal migration nih.gov. This demonstrates the capacity of specific sulfation patterns to act as molecular switches, turning signaling pathways on or off. These interactions can influence a variety of signaling cascades, including those involving mitogen-activated protein kinases (MAPKs) and other pathways that regulate cell proliferation, differentiation, and survival.

Role in Cell Adhesion and Migration Processes

The interaction of cells with the ECM is a dynamic process that is fundamental to cell adhesion and migration. Proteoglycans containing sulfated D-galactosamine are key players in these events. They can act as adhesion receptors themselves or modulate the function of other adhesion molecules, such as integrins.

The specific sulfation patterns of chondroitin sulfate can influence cell behavior. For instance, studies have shown that chondroitin-6-sulfate can promote the adhesion and proliferation of fibroblasts, while chondroitin-4-sulfate may have the opposite effect researchgate.net. Furthermore, the presence of chondroitin sulfate has been demonstrated to enhance the migration of chondrocytes in a transwell assay, with a notable increase in cell migration observed at a concentration of 200 µg/mL after 72 hours nih.gov.

The role of sulfated GAGs in cell migration is also evident in pathological processes such as cancer metastasis, where changes in the expression and sulfation of chondroitin sulfate on the surface of tumor cells can alter their adhesive and migratory properties. The following interactive table provides an overview of research findings on the influence of chondroitin sulfate sulfation patterns on cell proliferation and migration.

Involvement in Cellular Recognition and Intercellular Communication

Sulfated D-galactosamine derivatives are integral components of glycosaminoglycans (GAGs), such as chondroitin sulfate (CS) and dermatan sulfate (DS), which are pivotal in mediating cellular recognition and intercellular communication. The specific sulfation patterns on the D-galactosamine residues within these GAG chains create a sophisticated coding system that modulates interactions between cells and their environment. This "sulfation code" dictates the binding affinity and specificity for a wide array of signaling molecules, thereby influencing cellular behavior.

The modification of D-galactosamine with sulfate groups alters the charge and conformation of GAG chains, leading to changes in how they are recognized by and interact with partner molecules. nih.gov This is crucial for regulating cell-cell and cell-extracellular matrix (ECM) interactions. nih.gov For instance, sulfated glycoproteins and glycolipids can trigger signaling cascades within cells, which are important for activating the transcription of adhesion molecules. nih.gov

Research has shown that the structural diversity of GAGs, stemming from variations in sulfation, is essential for their various biological activities, including cell signaling and interactions with growth factors and cytokines. nih.gov The specific positioning of sulfate groups on the N-acetyl-D-galactosamine (GalNAc) residues within CS and DS chains can determine their interaction with various proteins, such as growth factors, morphogens, and their receptors. This regulation of ligand-receptor binding is a fundamental mechanism of intercellular communication. nih.gov For example, both heparan sulfate and chondroitin sulfate have been shown to be required for fibroblast growth factor (FGF) signaling. nih.gov The interaction of these sulfated GAGs with FGFs and their receptors is necessary for signal transduction. nih.gov

The following table summarizes key findings on the role of sulfated D-galactosamine derivatives in cellular recognition and communication:

Finding Implication for Cellular Recognition & Communication Key Molecules Involved
Sulfation of galactose-containing molecules alters host molecule recognition and interaction with partner molecules, leading to signaling. nih.govThe sulfate groups on D-galactosamine act as recognition sites for other molecules, initiating intracellular signals.Sulfated glycoproteins, glycolipids, extracellular ligands
Structurally diverse GAG chains, including those with sulfated galactosamine, bind and regulate the activity of a wide range of protein ligands. nih.govThe specific sulfation pattern on GAGs determines which signaling molecules they interact with, thus controlling intercellular communication.Heparan sulfate (HS), Chondroitin sulfate (CS), Dermatan sulfate (DS), cell-cell signaling ligands
The interaction of CS with FGFs and their receptors is required for signal transduction. nih.govSulfated D-galactosamine in CS is directly involved in mediating communication between cells through the FGF signaling pathway.Chondroitin sulfate, Fibroblast growth factors (FGFs), FGF receptors

Contribution to Tissue Morphogenesis and Development

The intricate processes of tissue morphogenesis and embryonic development are heavily reliant on the precise regulation of cell behavior, and sulfated D-galactosamine derivatives play a critical role in this orchestration. As key components of proteoglycans, GAGs like CS and DS are essential for the assembly of the extracellular matrix, which provides structural support and instructive cues to developing tissues. mdpi.comnih.gov The sulfation patterns of D-galactosamine within these GAGs are not random but are instead tightly regulated during development to control cell differentiation, migration, and tissue organization. nih.gov

Dermatan sulfate, a GAG containing sulfated N-acetyl-D-galactosamine, has been shown to be crucial for the development of skin, blood vessels, and bone. mdpi.comnih.gov It exerts its physiological functions through interactions with collagens, growth factors, and other ECM components. mdpi.comnih.govencyclopedia.pub Deficiencies in the enzymes responsible for synthesizing or modifying DS can lead to developmental defects, highlighting the importance of these sulfated structures. mdpi.comnih.gov

During embryonic development, GAGs are critical mediators of differentiation, migration, tissue morphogenesis, and organogenesis. nih.gov The complexity added by sulfation is vital, as embryos lacking specific GAG-modifying enzymes often exhibit developmental defects that resemble those seen when specific developmental signaling pathways are blocked. nih.gov For instance, the sulfation of GAGs can influence how they interact with signaling molecules like vascular endothelial growth factor (VEGF), a key factor in angiogenesis (the formation of new blood vessels). nih.gov

The table below details specific research findings on the contribution of sulfated D-galactosamine to tissue development:

Tissue/Process Role of Sulfated D-Galactosamine Derivatives Supporting Evidence
Skin, Blood Vessels, Bone Essential for tissue development through construction of the extracellular matrix and cell signaling. mdpi.comnih.govAnalyses of human genetic disorders and knockout mice with loss of DS-synthesizing enzymes reveal impairments in the development of these tissues. mdpi.comnih.gov
Tooth Development Chondroitin sulfate, containing sulfated galactosamine, is involved in the differentiation of ameloblasts and odontoblasts and influences tooth morphogenesis. oup.comStage-specific expression of chondroitin-4-sulfate is observed during ameloblast differentiation, suggesting a role in modulating this process. oup.com
Angiogenesis/Vasculogenesis Sulfation of GAGs is important for regulating the bioactivity of angiogenic factors like VEGF. nih.govIn vitro studies have demonstrated that 6-O sulfation of GAGs appears to be particularly important for their interaction with VEGF165. nih.gov

Influence on Homeostasis and Metabolic Processes at a Cellular Level

The influence of sulfated D-galactosamine derivatives on cellular homeostasis and metabolic processes is multifaceted, primarily stemming from their role as integral components of the cellular microenvironment and their involvement in signaling pathways that regulate cellular function. Sulfate itself is an essential nutrient for healthy growth and development, and its availability is crucial for the proper sulfonation of a wide range of molecules, including D-galactosamine. nih.gov

At a cellular level, the metabolism of D-galactosamine can impact key metabolic pathways. For instance, the metabolism of D-galactosamine in the liver proceeds through a pathway similar to that of galactose, involving phosphorylation and conversion to UDP-derivatives. nih.gov An excessive influx of D-galactosamine can lead to the depletion of uridine (B1682114) triphosphate (UTP), a critical energy source and a precursor for the synthesis of various essential molecules. wikipedia.org This depletion can disrupt hepatocyte metabolism and interfere with processes like glycogen (B147801) synthesis. wikipedia.org

Furthermore, the sulfation state of GAGs containing D-galactosamine can influence cellular signaling pathways that are critical for maintaining homeostasis. For example, the modification of N-acetylgalactosamine 4-sulfation by the enzyme Arylsulfatase B (ARSB) affects cell-cell signaling and cell-matrix interactions mediated by proteoglycans. mdpi.com A decline in ARSB activity, leading to an increase in chondroitin 4-sulfation, has been linked to increased expression of proteins involved in inflammation and intercellular signaling. mdpi.comoup.com

The following table summarizes the influence of sulfated D-galactosamine on cellular homeostasis and metabolism:

Process Influence of Sulfated D-Galactosamine Mechanism
Cellular Energy Metabolism High levels of D-galactosamine can deplete UTP, disrupting hepatocyte metabolism. wikipedia.orgD-galactosamine is metabolized into UDP-galactosamine, which can accumulate and sequester uridine phosphates. wikipedia.org
Glycogen Synthesis Can interfere with glycogen synthesis. wikipedia.orgDepletion of UDP-glucose, a precursor for glycogen synthesis, due to the accumulation of UDP-galactosamine. wikipedia.org
Cell Signaling and Homeostasis The sulfation pattern of chondroitin sulfate influences cell-cell signaling and cell-matrix interactions, impacting cellular homeostasis. mdpi.comChanges in the activity of sulfatases like ARSB alter the sulfation of GAGs, which in turn modifies their interactions with signaling molecules. mdpi.com
Inflammatory Response Increased chondroitin 4-sulfation is associated with the increased expression of inflammatory proteins. mdpi.comoup.comAltered GAG sulfation can impact transcriptional events, leading to changes in the expression of molecules involved in inflammation. mdpi.com

Enzymatic Degradation and Catabolism of Sulfated D Galactosamine Derivatives

Sulfatases Involved in Glycosaminoglycan Desulfation

Sulfatases are a critical class of enzymes that initiate the degradation of sulfated GAGs by catalyzing the hydrolysis of sulfate (B86663) ester bonds. researchgate.net This desulfation step is often a prerequisite for the subsequent action of glycosidases, as the presence of sulfate groups can sterically hinder the cleavage of glycosidic linkages. nih.gov These enzymes exhibit specificity for the position of the sulfate group on the sugar ring and the context of the sugar within the larger polysaccharide chain.

N-acetylgalactosamine-6-sulfatase, commonly known as GALNS, is a lysosomal exohydrolase essential for the degradation of the GAGs keratan (B14152107) sulfate and chondroitin (B13769445) 6-sulfate. genecards.org It specifically catalyzes the hydrolysis of the 6-sulfate groups from N-acetyl-D-galactosamine 6-sulfate units in chondroitin sulfate and from D-galactose 6-sulfate units in keratan sulfate. genecards.orguniprot.org

The enzyme functions within the acidic environment of the lysosome. medlineplus.gov The active site of human GALNS is a large, positively charged trench, which is well-suited for binding polyanionic substrates like keratan sulfate and chondroitin-6-sulfate. nih.gov Unlike many lysosomal glycosidases that have very strict specificity for the saccharide they recognize, GALNS displays some promiscuity in substrate recognition, efficiently hydrolyzing synthetic substrates that share only the sulfate group with its natural substrates. nih.gov A deficiency in GALNS activity leads to the lysosomal storage disorder Mucopolysaccharidosis IVA (Morquio A syndrome), characterized by the accumulation of undegraded keratan sulfate and chondroitin 6-sulfate. medlineplus.govnih.govwikigenes.org

EnzymeEC NumberLocationSubstratesCatalytic Action
N-Acetylgalactosamine-6-sulfatase (GALNS) 3.1.6.4LysosomeKeratan sulfate, Chondroitin 6-sulfateHydrolysis of 6-sulfate groups from N-acetyl-D-galactosamine and D-galactose residues

Research continues to identify new sulfatases with unique specificities, expanding the known enzymatic toolkit for GAG degradation. One such novel enzyme is SulA1, a sulfatase identified in the marine Arthrobacter strain MAT3885. researchgate.net Based on its primary sequence, SulA1 is classified under sulfatase family 1. researchgate.net

Unlike GALNS, which acts on polymeric GAGs, SulA1 exhibits strict substrate preference for the sulfated monomer N-Acetyl-D-galactosamine-4-O-sulfate (GalNAc4S), a component of chondroitin sulfate A. researchgate.net It does not show activity on polymeric substrates. The gene encoding SulA1 is located upstream of a chondroitin lyase gene, suggesting its involvement in a chondroitin degradation cascade where it specifically removes sulfate from monomeric units generated by the lyase. researchgate.net The enzyme has an optimal pH of 5.5 and an optimal temperature range of 40–50 °C. researchgate.net

EnzymeSourceSubstrate PreferenceOptimal pHOptimal Temperature
SulA1 Arthrobacter strain MAT3885N-Acetyl-D-galactosamine-4-O-sulfate (GalNAc4S) monomer5.540-50 °C

Glycosidases and Lyases in Glycosaminoglycan Chain Cleavage

Following or in concert with desulfation, the polysaccharide backbone of GAGs is cleaved by endo- or exoglycosidases or by lyases. These enzymes break the glycosidic bonds between the sugar residues, ultimately reducing the long chains to smaller oligosaccharides and disaccharides.

Chondroitinases are a family of enzymes, often of bacterial origin, that degrade chondroitin sulfate and related GAGs. oup.comnih.gov Unlike mammalian hydrolases, which cleave glycosidic bonds through the addition of water, bacterial chondroitinases act as lyases. mdpi.com They cleave the β-1,4 glycosidic linkage between N-acetylgalactosamine and uronic acid (like D-glucuronic acid) via a β-elimination reaction. oup.commdpi.com This mechanism introduces a double bond between carbons 4 and 5 of the uronic acid residue at the non-reducing end of the newly formed disaccharide. mpg.deacs.org

The specificity of chondroitinases varies. For example, Chondroitinase ABC can degrade chondroitin sulfate types A, B (dermatan sulfate), and C, whereas Chondroitinase AC is specific for types A and C. oup.commdpi.com The degradation of the GAG chain by these enzymes results in the generation of unsaturated disaccharide units, which can be further analyzed to determine the structure of the original GAG. mpg.deacs.org

Lysosomal and Extracellular Enzyme Systems in Glycan Turnover

The turnover of GAGs is a dynamic process managed by coordinated enzyme systems in both lysosomal and extracellular compartments. The majority of GAG degradation occurs within the lysosomes. nih.govnih.gov This process is highly ordered, typically involving a series of exoglycosidases and sulfatases that sequentially remove terminal sugars and sulfate groups from the non-reducing end of the glycan chain. nih.gov The acidic environment of the lysosome, with a pH between 4.0 and 5.5, is optimal for the activity of most of these degradative enzymes. nih.govnih.gov

Once broken down into monosaccharides and inorganic sulfate, these components are transported out of the lysosome and can be reutilized by the cell in new biosynthetic pathways. nih.gov Extracellular enzymes also play a role in GAG remodeling, particularly in modifying the extracellular matrix. These enzymes can trim or cleave GAG chains on proteoglycans, altering their biological activity and interaction with other molecules.

Regulatory Mechanisms of Glycan Degradation and Recycling

The degradation and recycling of glycans are tightly regulated to meet the cell's metabolic and structural needs. One key regulatory aspect is the substrate specificity of the degradative enzymes and the sequential nature of their action. The removal of a specific sulfate group by a sulfatase is often required before a glycosidase can act, creating an ordered pathway that prevents random degradation. nih.gov

Within the cell, the trafficking of enzymes and substrates to the lysosome is a major control point. Lysosomal enzymes are synthesized in the endoplasmic reticulum (ER) and transported to the Golgi apparatus, where they are tagged for delivery to the lysosome. nih.gov The regulation of gene expression for these enzymes allows cells to adjust their degradative capacity in response to developmental or environmental signals.

Furthermore, complex regulatory networks can coordinate glycan degradation with biosynthesis. In some gut bacteria, for instance, a trans-envelope signaling pathway links the degradation of host mucin O-glycans to the synthesis of the bacterium's own capsular polysaccharides, demonstrating a sophisticated mechanism for recycling and adapting to the nutritional environment. nih.gov In eukaryotic cells, quality control systems like ER-associated degradation (ERAD) ensure that misfolded glycoproteins are targeted for degradation, a process in which the glycan structures themselves act as signals for retention or disposal. tau.ac.ilmdpi.com

Synthetic and Chemoenzymatic Methodologies for Sulfated D Galactosamine Derivative Production

Chemical Synthesis Approaches for Sulfated Monosaccharides and Oligosaccharides

The chemical synthesis of sulfated monosaccharides and their subsequent assembly into oligosaccharides is a formidable task that necessitates sophisticated strategies for functional group protection. nih.gov A key challenge is the differentiation of multiple hydroxyl groups to control the regioselectivity of glycosylation and downstream modifications like sulfation. nih.gov This requires the rational placement of various orthogonal protecting groups, which adds significant complexity to the synthesis of the oligosaccharide backbone. rsc.org

The selection of appropriate protecting groups is fundamental to the successful synthesis of complex structures like sulfated D-galactosamine derivatives. These groups must be stable during the assembly of the glycan chain but selectively removable for the sulfation step.

Table 1: Examples of Protecting Groups and Reagents in Sulfated Glycan Synthesis

Protecting Group / ReagentTypical UseKey Characteristics
Allyloxycarbonate (Alloc)Protection of hydroxyl or amine groups.Removed under mild conditions using palladium catalysts, providing orthogonality. d-nb.infouu.nl
Levulinate ester (Lev)Protection of hydroxyl groups.Selectively removed with hydrazine (B178648) acetate (B1210297) without affecting other common protecting groups. d-nb.infouu.nl
t-Butyldimethylsilyl ether (TBS)Protection of hydroxyl groups.Removed using fluoride (B91410) sources like hydrogen fluoride in pyridine (B92270) (HF•py). d-nb.infouu.nl
Sulfur trioxide pyridine complex (SO3•py)Sulfating agent for hydroxyl groups.A common and effective reagent for introducing sulfate (B86663) esters onto carbohydrate scaffolds. rsc.org
N-Phthaloyl (Phth) / N-Trichloroethoxycarbonyl (Troc)Protection of amine groups (e.g., on D-galactosamine).Influences glycosylation stereoselectivity and can be removed under specific conditions. rsc.org

Enzymatic Synthesis and Biocatalysis for Glycan Assembly

Enzymatic synthesis offers a powerful alternative to purely chemical methods for producing sulfated glycans, providing high control over stereoselectivity without the need for extensive protecting group manipulations. nih.gov This approach leverages the inherent specificity of carbohydrate-active enzymes to build complex structures. acs.orgnih.gov The two main classes of enzymes used are glycosyltransferases for assembling the glycan backbone and sulfotransferases for introducing sulfate groups. nih.govgoogle.com

Sulfotransferases are a family of enzymes that catalyze the transfer of a sulfate group from a universal donor substrate, 3′-phosphoadenosine-5′-phosphosulfate (PAPS), to an acceptor, which can be a monosaccharide, oligosaccharide, or glycoprotein (B1211001). nih.gov These enzymes are localized in the Golgi apparatus in vivo and are responsible for the elaboration of sulfated N-glycans and other glycoconjugates. nih.gov Researchers have harnessed specific human sulfotransferases, such as keratan (B14152107) sulfate galactose-6-O-sulfotransferase (CHST1) and N-acetylglucosamine-6-O-sulfotransferase (CHST2), for the in vitro synthesis of selectively sulfated glycans. nih.govacs.org

Biocatalysis is also employed to generate the necessary building blocks for enzymatic synthesis, particularly the activated sugar nucleotide donors required by glycosyltransferases. acs.orgnih.gov For example, enzymes can be used in one-pot systems to produce UDP-Galactose (UDP-Gal) or UDP-N-acetylglucosamine (UDP-GlcNAc) from simpler, less expensive starting materials. acs.org In some cases, enzymes with broader substrate specificity, such as certain β-D-galactosidases, can be used in transglycosylation reactions to create sulfated disaccharides directly, further expanding the biocatalytic toolkit. nih.gov

Table 2: Key Enzymes in the Biocatalytic Assembly of Sulfated Glycans

Enzyme TypeSpecific ExampleFunctionDonor Substrate
SulfotransferaseKeratan sulfate Gal-6-O-sulfotransferase (CHST1)Transfers sulfate to the C-6 position of galactose moieties. nih.govacs.orgPAPS
SulfotransferaseGlcNAc-6-O-sulfotransferase (CHST2)Transfers sulfate to the C-6 position of N-acetylglucosamine. nih.govacs.orgPAPS
SulfotransferaseGalactose-3-O-sulfotransferase (Gal3ST1)Transfers sulfate to the C-3 position of galactose moieties. nih.govacs.orgPAPS
Glycosyltransferaseβ-1,4-Galactosyltransferase (B4GALT)Transfers galactose to assemble the glycan backbone (e.g., forming LacNAc). acs.orgUDP-Galactose
Sialyltransferaseα-2,3-SialyltransferaseAdds sialic acid residues to the glycan chain. nih.govacs.orgCMP-Sialic Acid

Chemoenzymatic Strategies for Defined Sulfation Patterns and Glycoconjugates

Chemoenzymatic strategies merge the advantages of chemical synthesis and enzymatic catalysis to create complex sulfated glycans with precisely defined structures that are often inaccessible by either method alone. d-nb.infoglycantherapeutics.com This approach provides unprecedented control over polymer length, residue location, and sulfation pattern, enabling the synthesis of pure, structurally defined molecules for research. glycantherapeutics.com

A common chemoenzymatic workflow begins with the chemical synthesis of a core oligosaccharide scaffold. d-nb.infouu.nl This core is designed with strategically placed orthogonal protecting groups (e.g., Alloc, Lev, TBS) that mark specific positions for future modification. d-nb.infouu.nl These protecting groups can be selectively removed one by one to expose specific hydroxyl groups, which are then chemically sulfated. d-nb.infouu.nl Following this targeted sulfation, the resulting molecule can be subjected to enzymatic modifications. d-nb.infouu.nl For instance, terminal galactose residues can be enzymatically sialylated using sialyltransferases and the appropriate CMP-sialic acid donor. uu.nl This combination of precise chemical sulfation and specific enzymatic glycosylation allows for the generation of diverse libraries of glycans with varied and defined sulfation and sialylation patterns. d-nb.infoacs.org

An alternative strategy involves using enzymes to modify a chemically synthesized precursor, followed by further chemical steps. For example, an oligosaccharide can be assembled enzymatically, and then specific hydroxyl groups can be temporarily blocked using enzymatic methods. One innovative approach uses an unnatural sugar nucleotide donor, UDP-Gal-6-aldehyde, in an enzymatic galactosylation step. acs.org The resulting aldehyde at the C-6 position effectively blocks that site from enzymatic sulfation by sulfotransferases like CHST1. acs.org After the desired sulfation pattern is installed on the unprotected sites, the aldehyde can be chemically reduced back to an alcohol, providing a final, precisely sulfated product. acs.org

Table 3: General Workflow for a Chemoenzymatic Synthesis

StepMethodDescriptionPurpose
1. Core SynthesisChemicalAssemble a core glycan structure with orthogonal protecting groups on a solid or in solution. d-nb.infoCreate a versatile scaffold for modification.
2. Selective DeprotectionChemicalRemove a specific protecting group (e.g., Alloc) to expose a target hydroxyl group. uu.nlPrepare a specific site for sulfation.
3. Regioselective SulfationChemicalReact the exposed hydroxyl group with a sulfating agent (e.g., SO3•py). rsc.orgd-nb.infoInstall a sulfate group at a defined position.
4. Enzymatic Elongation/ModificationEnzymaticUse glycosyltransferases or sialyltransferases to add further sugar residues. uu.nlnih.govExtend the glycan chain or add terminal modifications.
5. Final DeprotectionChemicalRemove all remaining protecting groups to yield the final sulfated glycoconjugate. d-nb.infoObtain the target molecule.

Derivatization and Functionalization for Research Probes and Biomolecular Tools

Synthetically produced sulfated D-galactosamine derivatives are invaluable as molecular probes to investigate biological systems. To serve this purpose, they are often derivatized or functionalized with reporter groups or moieties that facilitate their use in various assays. rsc.org

A common strategy is the incorporation of a fluorogenic tag. For example, D-galactosamine-containing mono- or disaccharides can be glycosidically linked to a coumarin (B35378) derivative, such as 4-methylumbelliferone (B1674119) (4-MU). rsc.org Coumarins are fluorescent molecules that can be used to detect the presence of the glycan or monitor enzyme activity. This O-glycosylation is typically achieved by reacting a glycosyl donor (like a glycosyl imidate) with the coumarin acceptor in the presence of a Lewis acid activator. rsc.org

Another critical application is the creation of glycan microarrays. Here, synthesized sulfated oligosaccharides are immobilized on a solid surface, creating a platform to study the binding interactions of glycan-binding proteins like lectins and Siglecs. d-nb.infouu.nl This requires the incorporation of a linker arm during the synthesis, which can then be used to covalently attach the glycan to the microarray surface. These arrays are powerful tools for assessing the specificity of protein-carbohydrate recognition and understanding how sulfation patterns influence binding affinity. d-nb.infoacs.org

Furthermore, advanced functionalization includes the synthesis of stable isosteres that mimic the natural sulfated structure but are resistant to enzymatic degradation. For instance, the C-6 hydroxyl group of a sugar like N-acetylglucosamine can be replaced with a thiol, which is subsequently oxidized to a sulfonate. nih.gov This sulfonate is a stable analog of the natural sulfate ester and can be incorporated into oligosaccharides using chemoenzymatic methods. nih.gov These glycomimetics are useful tools for probing biological functions and may serve as leads for therapeutic development. nih.gov

Table 4: Functionalization of Sulfated Glycans for Research Applications

StrategyMoiety AddedPurpose / Application
Fluorogenic LabelingCoumarin (e.g., 4-methylumbelliferone)Create fluorescent probes for enzyme assays and imaging. rsc.org
Surface ImmobilizationLinker arm with a reactive group (e.g., amine, azide)Fabrication of glycan microarrays to study protein-glycan interactions. d-nb.infouu.nl
Biostable Isostere SynthesisSulfonate group (replaces sulfate ester)Create non-hydrolyzable mimics for functional studies and as potential therapeutics. nih.gov
Conjugation to CarriersBiotin, peptides, or proteinsFacilitate detection (biotin-streptavidin), improve immunogenicity, or create targeted probes.

Roles of D Galactosamine and Its Sulfated Derivatives in Experimental Disease Models and Pathogenesis Studies Non Clinical

D-Galactosamine-Induced Liver Injury Models in Animal Studies

D-galactosamine (D-GalN) is a hepatotoxic amino sugar that is widely utilized in non-clinical research to create animal models of liver injury. imrpress.comimrpress.com These models, often involving the co-administration of lipopolysaccharide (LPS), effectively replicate the pathological features of human fulminant hepatic failure and acute liver injury, including significant hepatocellular damage and inflammation. nih.govmdpi.comnih.govnih.gov The D-GalN/LPS model is particularly valuable for investigating the molecular mechanisms of liver disease and for the preclinical evaluation of potential therapeutic interventions. imrpress.commdpi.com

The hepatotoxicity of D-galactosamine stems from its specific metabolic processing within hepatocytes. nih.gov D-GalN interferes with normal cellular metabolism by depleting the intracellular pool of uracil (B121893) nucleotides, such as uridine (B1682114) triphosphate (UTP). nih.govcas.czsemanticscholar.org This depletion leads to the inhibition of essential macromolecular synthesis, including that of RNA and proteins, ultimately disrupting cellular function and viability. nih.govnih.gov

This primary metabolic disruption sensitizes hepatocytes to the toxic effects of other agents, notably endotoxins like LPS. nih.govsemanticscholar.org The combined administration of D-GalN and LPS triggers a potent inflammatory response and induces hepatocyte death through both apoptosis (programmed cell death) and necrosis. nih.govnih.gov Key molecular events in D-GalN-induced apoptosis include the activation of caspase-3 and the involvement of the death receptor pathway, including mediators like TNF-α and Fas. nih.govnih.gov The resulting widespread loss of hepatocytes leads to severe liver dysfunction, characterized by a significant increase in serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). nih.govcas.cz

Table 1: Key Mechanisms in D-Galactosamine Hepatotoxicity

Mechanism Description Key Mediators Consequence
Metabolic Disruption Depletion of uracil nucleotide pool in hepatocytes. nih.govsemanticscholar.org D-galactosamine Inhibition of RNA and protein synthesis. nih.gov
Hepatocyte Sensitization Increased susceptibility of liver cells to endotoxins. nih.govsemanticscholar.org D-galactosamine, Lipopolysaccharide (LPS) Potentiated inflammatory response and cell death.
Induction of Cell Death Triggering of both programmed cell death (apoptosis) and necrosis. nih.govnih.gov Caspase-3, TNF-α, Fas ligand Widespread hepatocyte loss. nih.govnih.gov

| Liver Dysfunction | Impaired liver function due to extensive cellular damage. | | Release of liver enzymes (ALT, AST) into the bloodstream. nih.govcas.cz |

The liver injury induced by D-GalN, particularly in combination with LPS, is characterized by a robust inflammatory response. This model is frequently used to study the signaling pathways that govern hepatic inflammation. nih.gov A central player in this process is the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome, a multiprotein complex that triggers the maturation of proinflammatory cytokines. nih.govbohrium.com

Upon administration of D-GalN/LPS, there is a marked increase in the hepatic expression of NLRP3 inflammasome components, including NLRP3, ASC, and caspase-1. nih.govbohrium.comxiahepublishing.com Activation of this complex leads to the cleavage and maturation of interleukin-1β (IL-1β) and interleukin-18 (IL-18), potent cytokines that drive inflammation. xiahepublishing.com The model also shows significantly elevated serum and hepatic mRNA levels of other key inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α). bohrium.com The activation of the NLRP3 inflammasome can be triggered by signals like the thioredoxin-interacting protein (TXNIP). nih.gov While the critical role of the NLRP3 inflammasome is well-documented in many studies, some research suggests its contribution might be limited under certain conditions, indicating the complexity of the inflammatory response. researchgate.net

Table 2: Inflammatory Mediators in D-GalN/LPS-Induced Liver Injury

Mediator Class Specific Examples Role in Pathogenesis
Inflammasome Components NLRP3, ASC, Caspase-1 Increased expression and activation, leading to cytokine processing. nih.govbohrium.comxiahepublishing.com
Proinflammatory Cytokines TNF-α, IL-1β, IL-18 Elevated levels promote inflammation and hepatocyte death. mdpi.combohrium.comxiahepublishing.com

| Signaling Pathways | TLR4/NF-κB | Activation contributes to the inflammatory cascade. xiahepublishing.com |

A key feature of D-galactosamine-induced hepatotoxicity is the induction of severe oxidative stress. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidants. cas.cz In the D-GalN/LPS model, there is a significant increase in lipid peroxidation, a process where ROS damage cellular membranes, leading to the formation of products like malondialdehyde (MDA). semanticscholar.orgbohrium.comdergipark.org.tr

This oxidative onslaught is accompanied by a depletion of the liver's primary antioxidant defenses. Levels of reduced glutathione (B108866) (GSH), a critical molecule for detoxifying harmful substances, are significantly decreased. bohrium.comdergipark.org.tr Furthermore, the concentrations of other antioxidants, such as vitamin C, may also be reduced. nih.gov The expression and activity of antioxidant enzymes can also be altered; for instance, a decrease in superoxide (B77818) dismutase 1 gene expression has been noted. cas.cz This overwhelming oxidative stress contributes directly to cellular damage, apoptosis, and necrosis, exacerbating the liver injury. cas.czsemanticscholar.orgnih.gov

Dysregulation of Glycosaminoglycan Sulfation in Disease Etiology (e.g., genetic defects in sulfatases)

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides that are crucial components of the extracellular matrix and cell surfaces. The biological function of GAGs is heavily dependent on their specific sulfation patterns, a post-translational modification process that occurs in the Golgi apparatus. bohrium.comnih.govbiorxiv.org This "sulfation code" is created by a series of sulfotransferase enzymes that add sulfate (B86663) groups to specific positions on the GAG chain, using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfate donor. researchgate.net

Dysregulation of this intricate sulfation process is implicated in the etiology of numerous diseases. bohrium.com Genetic defects in the genes encoding sulfotransferases or the enzymes required for PAPS synthesis can lead to abnormal GAG sulfation, resulting in a variety of inherited disorders. researchgate.netresearchgate.net These conditions are often rare and clinically heterogeneous, with skeletal dysplasias being a prominent manifestation due to the critical role of sulfated GAGs, like chondroitin (B13769445) sulfate, in cartilage and bone development. researchgate.netresearchgate.net For example, defects in the CHST11 gene, which codes for a chondroitin 4-sulfotransferase, cause a form of osteochondrodysplasia. researchgate.net Similarly, mutations affecting PAPS synthesis can lead to multiple types of GAG-related skeletal disorders. researchgate.net These genetic diseases underscore the vital importance of correct GAG sulfation for normal tissue development and function. nih.gov

Research Models for Investigating Glycan-Mediated Pathological Processes (e.g., inflammation, tissue damage)

Animal models are indispensable tools for studying the complex roles of glycans in pathological processes such as inflammation and tissue damage. imrpress.comimrpress.com The D-galactosamine model, for instance, is used not only to study liver-specific toxicity but also as a platform to investigate how systemic inflammation and tissue injury develop, processes in which cell-surface glycans are deeply involved. imrpress.com

Glycans and the proteins that bind them (lectins) are key regulators of the immune system. nih.govresearchgate.net Alterations in the glycan structures on cell surfaces are a common feature of inflammatory and autoimmune diseases. nih.gov Research models are designed to probe these changes. For example, mouse models of inflammatory bowel disease are used to study how deficiencies in specific glycan structures can exacerbate colitis and tissue damage. frontiersin.org Similarly, models of inflammatory skin conditions are used to investigate the role of specific glycan-binding proteins, like E-selectin, in recruiting leukocytes to sites of inflammation and mediating tissue damage. nih.gov

Furthermore, many pathogens initiate infection by binding to specific host cell-surface glycans. nih.govgu.se Research models are crucial for identifying these glycan receptors and understanding the mechanisms of infection. By studying these glycan-mediated pathological processes in controlled experimental settings, researchers can unravel disease mechanisms and identify novel therapeutic targets. imrpress.com

Future Directions in Sulfated D Galactosamine Research

Development of Advanced Analytical Techniques for Comprehensive Glycan Analysis

The comprehensive analysis of sulfated glycans, including monosaccharides like D-Galactosamine-2-N-sulphate, remains a significant analytical challenge. Future research will necessitate the development and refinement of advanced analytical techniques to overcome the complexities of glycan structure and function. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are foundational methods, but their application to sulfated monosaccharides requires further optimization to enhance sensitivity and resolution. Techniques such as pre-column derivatization with fluorescent tags can significantly improve the detection limits for trace amounts of these compounds in biological samples.

Moreover, the development of novel separation methods, potentially coupled with ion mobility-mass spectrometry, could provide deeper insights into the isomeric and conformational diversity of sulfated glycans. The establishment of standardized analytical protocols and the creation of comprehensive spectral libraries for sulfated monosaccharides will be crucial for the accurate identification and quantification of these molecules in complex biological matrices.

Progress in Glycoengineering and Synthetic Glycobiology for Customized Glycan Structures

Glycoengineering and synthetic glycobiology are rapidly emerging fields that hold immense promise for advancing our understanding of sulfated glycans. The ability to synthesize customized glycan structures, including specifically sulfated monosaccharides like this compound, is essential for probing their biological functions. Future research will likely focus on the development of chemoenzymatic and purely chemical synthesis strategies to produce these compounds with high purity and yield.

The systematic synthesis of D-galactosamine-containing coumarin (B35378) glycosides, for example, showcases the potential for late-stage transformations of biologically relevant chondroitin (B13769445) sulfate (B86663) glycosides rsc.org. This approach not only provides access to well-defined molecular probes but also allows for the investigation of how specific sulfation patterns influence the biological activity of the parent molecule. Advances in this area will enable the creation of a diverse library of sulfated monosaccharides for high-throughput screening of their interactions with proteins and other biomolecules.

Computational Modeling and Simulation of Sulfated Glycan-Biomolecule Interactions

Future computational research should focus on developing and validating force fields that accurately describe the behavior of sulfated monosaccharides in solution and when interacting with proteins. Such models can predict binding affinities, identify key interacting residues, and provide a molecular-level understanding of how the position of the sulfate group on the galactosamine ring dictates biological specificity. These in silico approaches will be invaluable for designing experiments and for the rational design of glycomimetics with therapeutic potential.

Exploration of Novel Biological Roles and Molecular Targets in Cellular Systems

The biological roles of many sulfated glycans are still being uncovered. While D-galactosamine is known to be a constituent of some glycoprotein (B1211001) hormones and can be hepatotoxic at high concentrations, the specific functions of its sulfated forms, such as this compound, are largely unknown wikipedia.org. Future research must aim to identify the proteins and cellular pathways that are modulated by this specific sulfation pattern.

This exploration will involve a combination of techniques, including affinity chromatography to identify binding partners, cell-based assays to assess functional effects, and studies in model organisms to understand its physiological and pathological roles. Given the known importance of sulfation in the biological activities of larger sulfated galactans, it is plausible that this compound could play a role in processes such as cell signaling, inflammation, and host-pathogen interactions mdpi.com.

Integration of Glycomics Data in Systems Biology Approaches for Functional Insights

The ultimate understanding of the function of this compound will come from integrating data from glycomics with other 'omics' datasets within a systems biology framework. As analytical techniques improve, it will become more feasible to quantify the levels of specific sulfated monosaccharides in different tissues and disease states. This glycomic data can then be correlated with transcriptomic, proteomic, and metabolomic data to build comprehensive models of cellular processes.

Such an integrated approach will help to place this compound within broader biological networks and may reveal unexpected functional roles. For instance, changes in the abundance of this molecule could serve as a biomarker for certain diseases or as an indicator of metabolic reprogramming. Systems biology will be essential for moving beyond the study of individual molecules to a holistic understanding of the complex roles of sulfated glycans in health and disease.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the sulfation pattern of D-Galactosamine-2-N-sulphate?

  • Methodology : Use a combination of HPLC and mass spectrometry (MS) to separate and identify sulfated isomers. For structural confirmation, 2D-NMR (e.g., HSQC, COSY) is critical to resolve sulfation at the 2-N position, distinguishing it from 4-O or 6-O sulfated analogs (e.g., N-acetylgalactosamine-4-sulfate and -6-sulfate) . Enzymatic digestion with sulfatases followed by chromatographic separation can further validate sulfation sites .

Q. How is this compound synthesized, and what are the key challenges?

  • Methodology : Synthesis typically involves regioselective sulfation of D-galactosamine precursors. A common approach uses sulfur trioxide complexes in controlled pH conditions to target the 2-N position. Challenges include avoiding over-sulfation and separating isomers. Ion-exchange chromatography is employed post-synthesis to purify the product .

Q. What enzymatic assays are suitable for quantifying this compound in biological samples?

  • Methodology : Adapt enzymatic workflows from glucosamine detection (e.g., hexokinase/glucose-6-phosphate dehydrogenase-coupled assays ) with modifications. For example, pre-treatment with specific sulfatases releases sulfate groups, enabling quantification via NADPH fluorescence (Table 1) .
Reagent ComponentVolume (mL)Purpose
Buffer (R1)1.10Maintain pH for enzyme activity
NADP+/ATP/PVP (R2)0.22Cofactor stabilization
Enzyme Mix (R3)19.25Catalyze phosphorylation/oxidation

Advanced Research Questions

Q. How can researchers resolve discrepancies in sulfation site identification across studies?

  • Methodology : Leverage multi-modal validation :

Comparative disaccharide analysis (e.g., after chondroitinase digestion) to map sulfation patterns in proteoglycans like decorin .

High-resolution MS/MS with collision-induced dissociation (CID) to differentiate 2-N-sulfate from O-sulfate isomers based on fragmentation patterns.

Cross-validate findings using synthetic standards and isotopic labeling .

Q. What experimental designs are critical for studying this compound in multi-site proteoglycan studies?

  • Methodology :

  • Standardized protocols : Ensure uniform sample preparation (e.g., tissue-specific extraction buffers) to minimize variability in glycosaminoglycan (GAG) chain analysis .

  • Inter-laboratory calibration : Use shared reference materials (e.g., characterized decorin samples) to align disaccharide quantification across sites (Table 2) .

    Sample SourceSulfates per DisaccharideKey Technique
    Trunk Skin1.2 ± 0.3HPLC-MS
    Scalp Skin0.9 ± 0.2Enzymatic Digestion

Q. How can synthetic routes be optimized to access rare 2-N-sulfated derivatives for structure-activity studies?

  • Methodology : Develop stereoselective sulfation strategies using transient protecting groups (e.g., acetyl) to shield undesired hydroxyl groups. Post-sulfation, employ microwave-assisted deprotection to enhance yield. Validate purity via capillary electrophoresis and compare bioactivity in cell-based assays (e.g., fibroblast signaling) .

Q. What strategies address contradictions in biological activity data between in vitro and in vivo models?

  • Methodology :

  • Tissue-specific profiling : Compare sulfated GAG concentrations in different tissues (e.g., skin vs. cartilage) using immunohistochemistry with sulfate-specific antibodies .
  • Knockout models : Use CRISPR-Cas9 to silence sulfotransferases (e.g., GALNS) and assess functional redundancy in sulfation pathways .

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